4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide
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Overview
Description
4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of chlorine, fluorine, and sulfonamide functional groups attached to a pyridine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of chlorine and fluorine atoms, and finally the sulfonamide group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonamide precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity and specificity. The compound’s effects on cellular processes such as proliferation, apoptosis, and signal transduction are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N-(3-chlorophenyl)pyridine-3-sulfonamide
- 4,6-dichloro-N-(3-bromophenyl)pyridine-3-sulfonamide
- 4,6-dichloro-N-(3-methylphenyl)pyridine-3-sulfonamide
Uniqueness
4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,6-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2S/c12-9-5-11(13)15-6-10(9)19(17,18)16-8-3-1-2-7(14)4-8/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWWDRRFFVTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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